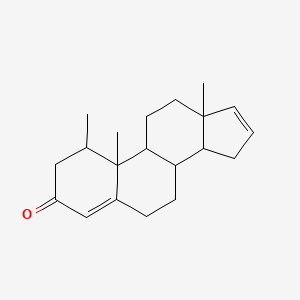

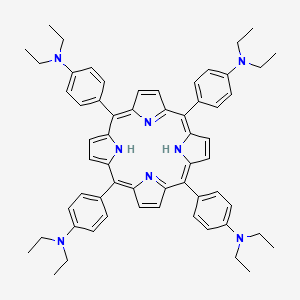

![molecular formula C10H16N4O4 B12302276 L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Histidina, N-(2-amino-2-carboxi-1-metiletil)-, [S-(R,S)]- (9CI) es un compuesto orgánico complejo que pertenece a la clase de los aminoácidos. Se caracteriza por su estructura única, que incluye un anillo de imidazol, lo que la convierte en un componente crucial en diversos procesos bioquímicos . Este compuesto es conocido por su función en la síntesis de proteínas y su participación en diversas rutas metabólicas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de L-Histidina, N-(2-amino-2-carboxi-1-metiletil)-, [S-(R,S)]- (9CI) generalmente implica el uso de aminoácidos protegidos y reactivos de acoplamiento peptídico. Un método común es la síntesis peptídica en fase sólida (SPPS), donde el aminoácido se ancla a una resina y se hace reaccionar secuencialmente con aminoácidos protegidos. Las condiciones de reacción a menudo incluyen el uso de agentes de acoplamiento como HBTU o DIC, y pasos de desprotección usando TFA .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para producir en exceso el aminoácido deseado, que luego se extrae y purifica mediante técnicas como la cromatografía de intercambio iónico y la cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Histidina, N-(2-amino-2-carboxi-1-metiletil)-, [S-(R,S)]- (9CI) se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: Esta reacción puede ocurrir en el anillo de imidazol, lo que lleva a la formación de derivados oxo.

Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol en un dihidroimidazol.

Sustitución: Los grupos amino y carboxilo pueden participar en reacciones de sustitución, formando ésteres y amidas.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.

Sustitución: Carbodiimidas como EDCI para la formación de amidas, y alcoholes para la esterificación.

Principales Productos Formados

Oxidación: Derivados oxo del anillo de imidazol.

Reducción: Derivados de dihidroimidazol.

Sustitución: Ésteres y amidas de los grupos amino y carboxilo.

Aplicaciones Científicas De Investigación

L-Histidina, N-(2-amino-2-carboxi-1-metiletil)-, [S-(R,S)]- (9CI) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y como ligando en la química de coordinación.

Biología: Desempeña un papel en la catálisis enzimática y como precursor de la histamina.

Medicina: Se investiga su potencial para tratar enfermedades inflamatorias y como componente en suplementos nutricionales.

Industria: Se utiliza en la producción de productos farmacéuticos y como aditivo alimentario.

Mecanismo De Acción

El mecanismo de acción de L-Histidina, N-(2-amino-2-carboxi-1-metiletil)-, [S-(R,S)]- (9CI) implica su interacción con diversos objetivos moleculares. En los sistemas biológicos, actúa como precursor de la histamina, que participa en las respuestas inmunitarias y la secreción de ácido gástrico. El anillo de imidazol puede coordinarse con iones metálicos, desempeñando un papel en la catálisis enzimática y la estabilización de las estructuras proteicas .

Comparación Con Compuestos Similares

Compuestos Similares

L-Histidina: El aminoácido parental, que carece de los grupos amino y carboxilo adicionales.

Histamina: Un derivado descarboxilado de la histidina, involucrado en las respuestas inmunitarias.

Carnosina: Un dipéptido que contiene histidina, conocido por sus propiedades antioxidantes.

Unicidad

Su capacidad para participar en diversas reacciones químicas y su función en los sistemas biológicos la convierten en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

Fórmula molecular |

C10H16N4O4 |

|---|---|

Peso molecular |

256.26 g/mol |

Nombre IUPAC |

(2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1 |

Clave InChI |

HQALXSNWXVRIFR-XPUUQOCRSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O |

SMILES canónico |

CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)

![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)

![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)